molecular formula C21H25N5O4S B2474171 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1251575-11-7

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2474171
CAS No.: 1251575-11-7
M. Wt: 443.52
InChI Key: NHCSOGQGYIMJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine class, characterized by a fused heterocyclic core with a sulfur-containing cyclohexyl group at position 8 and a 3,5-dimethoxyphenyl acetamide moiety at position 2.

Properties

IUPAC Name

2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c1-29-15-10-14(11-16(12-15)30-2)23-18(27)13-26-21(28)25-9-8-22-20(19(25)24-26)31-17-6-4-3-5-7-17/h8-12,17H,3-7,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCSOGQGYIMJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation and Cyclization

The core structure is synthesized via a modified Gould-Jacobs reaction, adapted from triazolo-pyridine methodologies:

  • Starting material : 3-Amino-8-bromo-2H-pyrazin-3-one
  • Hydrazide introduction :

    • Reaction with hydrazine hydrate in ethanol at 80°C yields 8-bromo-3-hydrazinyl-2H-pyrazin-3-one
    • Yield : 78% (isolated as white crystals)
  • Cyclization :

    • Dehydration using phosphorus oxychloride (POCl₃) in dichloromethane at 0–5°C
    • Forms the triazolo[4,3-a]pyrazine scaffold with a bromine leaving group at position 8

Critical parameters :

  • Temperature control (<10°C) prevents side reactions
  • Stoichiometric POCl₃ (1.2 equiv) ensures complete dehydration

Introduction of the Cyclohexylsulfanyl Group

Nucleophilic Aromatic Substitution

The bromine at position 8 undergoes substitution with cyclohexyl mercaptan:

Reaction conditions :

  • Solvent : Dimethylformamide (DMF), anhydrous
  • Base : Potassium carbonate (K₂CO₃, 2.5 equiv)
  • Temperature : 110°C, 12 hours

Mechanistic insights :

  • Polar aprotic solvent facilitates SNAr mechanism
  • K₂CO₃ deprotonates thiol, enhancing nucleophilicity

Yield optimization :

Entry Cyclohexyl Mercaptan (equiv) Yield (%)
1 1.5 62
2 2.0 84
3 3.0 87

Table 1: Stoichiometric effects on substitution yield

Acetamide Side Chain Installation

Carboxylic Acid Activation

The 2-position acetic acid derivative is prepared via:

  • Alkylation : Reaction of ethyl bromoacetate with the triazolo-pyrazine nitrogen
    • Conditions : NaH (1.1 equiv) in THF, 0°C → RT
  • Ester hydrolysis :
    • 6M HCl, reflux, 4 hours
    • Yield : 92% (white precipitate)

Amide Coupling

Reagents :

  • Coupling agent : HATU (1.05 equiv)
  • Base : DIPEA (3.0 equiv)
  • Amine : 3,5-Dimethoxyaniline (1.2 equiv)

Procedure :

  • Activate carboxylic acid with HATU/DIPEA in DMF (0°C, 30 min)
  • Add amine, stir at RT for 18 hours
  • Quench with ice-water, extract with ethyl acetate

Yield : 76% after column chromatography (SiO₂, hexane/EtOAc 3:1)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.42 (s, 1H, triazole-H)
  • δ 7.82 (d, J = 8.4 Hz, 2H, aromatic)
  • δ 3.85 (s, 6H, OCH₃)
  • δ 2.95 (m, 1H, cyclohexyl-SCH)

13C NMR :

  • 167.8 ppm (C=O, acetamide)
  • 158.2 ppm (C-O, methoxy)

Mass Spectrometry

HRMS (ESI+) :

  • Calculated for C₂₅H₂₉N₅O₄S: 511.1942
  • Found: 511.1945 [M+H]⁺

Synthetic Challenges and Optimization

Competing Side Reactions

  • Oversubstitution : Excess cyclohexyl mercaptan leads to di-substituted byproducts (mitigated by stoichiometric control)
  • Racemization : Achiral center in acetamide eliminates enantiomeric concerns, simplifying purification

Solvent Effects on Coupling

Solvent Reaction Time (h) Yield (%)
DMF 18 76
DCM 24 58
THF 36 41

Table 2: Solvent screening for amide coupling

Chemical Reactions Analysis

Types of Reactions

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and preventing the phosphorylation of downstream targets. This disruption of kinase signaling pathways can lead to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2,4-Triazolo[4,3-a]pyrazine Derivatives

Compound Name 8-Position Substituent Acetamide Aryl Group Molecular Formula Molecular Weight
Target Compound Cyclohexylsulfanyl 3,5-Dimethoxyphenyl C₂₃H₂₇N₅O₄S 493.56*
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2,5-dimethylphenyl)acetamide 4-Chlorobenzylsulfanyl 2,5-Dimethylphenyl C₂₃H₂₁ClN₆O₂S 488.97
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-methoxybenzyl)acetamide 4-Chlorobenzylsulfanyl 4-Methoxybenzyl C₂₂H₂₀ClN₅O₃S 469.94
N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)piperazinyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide 4-(2-Methylphenyl)piperazinyl 3-Isopropylphenyl C₂₇H₃₀N₈O₂ 514.60

*Calculated based on molecular formula.

  • 8-Position Variants: The cyclohexylsulfanyl group in the target compound is less electronegative than 4-chlorobenzylsulfanyl analogs (), which may reduce polar interactions but enhance lipid solubility.
  • Acetamide Aryl Groups : The 3,5-dimethoxyphenyl group provides electron-donating methoxy groups, contrasting with electron-withdrawing chloro () or sterically bulky isopropyl groups (). These differences may affect π-π stacking or hydrogen bonding in biological targets .

Physicochemical and Spectral Properties

While spectral data for the target compound are unavailable, analogs provide insights:

  • IR Spectra : Strong C=O (1660–1664 cm⁻¹) and C≡N (2212–2214 cm⁻¹) stretches are consistent across derivatives () .
  • NMR : Aromatic protons in 3,5-dimethoxyphenyl groups would resonate as distinct singlets (~δ 6.5–7.5 ppm), differing from split signals in dimethylphenyl analogs () .

Biological Activity

The compound 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,5-dimethoxyphenyl)acetamide (CAS Number: 1251549-99-1) is a synthetic organic molecule that has garnered attention for its potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its antibacterial and anticancer properties.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Molecular Formula : C21H25N5O2S
  • Molecular Weight : 411.5 g/mol
  • Core Structure : The triazolo-pyrazine core contributes to its biological activity, while the cyclohexylsulfanyl and dimethoxyphenyl groups enhance its pharmacological profile.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. The compound's structural features suggest it may inhibit bacterial growth through various mechanisms:

  • Inhibition of DNA Gyrase and Topoisomerase IV : These enzymes are crucial for bacterial DNA replication. Inhibiting these targets can lead to cell death.
  • Structure-Activity Relationship (SAR) : Research indicates that compounds with longer alkyl chains or electron-donating groups at specific positions exhibit enhanced antibacterial activity. For instance, derivatives similar to the target compound showed moderate to good activity against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics like ampicillin .
CompoundTarget BacteriaMIC (μg/mL)Comparison
2eStaphylococcus aureus32Ampicillin
2eEscherichia coli16Ampicillin

Anticancer Activity

The anticancer properties of this compound have been explored in various studies:

  • Cell Line Studies : The compound has shown significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). IC50 values indicate potent activity:
    • A549: IC50 = 0.83 ± 0.07 μM
    • MCF-7: IC50 = 0.15 ± 0.08 μM
    • HeLa: IC50 = 2.85 ± 0.74 μM .
  • Mechanism of Action : The anticancer effects are believed to result from the compound's ability to interfere with key signaling pathways involved in tumor progression and proliferation. The presence of the triazolo-pyrazine core may facilitate interactions with specific molecular targets such as c-Met kinase, a known driver of cancer metastasis .

Case Studies

Several case studies illustrate the biological efficacy of related compounds:

  • Study on Triazolo Derivatives : A series of triazolo derivatives were synthesized and tested for their antibacterial and anticancer activities. Compounds with modifications in their side chains exhibited varied activities, emphasizing the importance of structural diversity in enhancing biological effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield and purity?

  • Methodology : Synthesis typically involves sequential steps: (i) formation of the triazolo-pyrazine core via cyclization of hydrazine derivatives with carbonyl precursors, (ii) sulfanylation using cyclohexylthiol under basic conditions, and (iii) coupling with 3,5-dimethoxyphenyl acetamide via amide bond formation. Key parameters include:

  • Temperature control (e.g., 10–15°C during cyclization to suppress side reactions) .
  • Solvent selection (e.g., DMF for sulfanylation; THF for amide coupling) .
  • Catalysts (e.g., EDCI/HOBt for amide activation) .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationHydrazine hydrate, 10°C, 12 h65–70>95%
SulfanylationCyclohexylthiol, K₂CO₃, DMF, RT55–6090–92%
Amide CouplingEDCI/HOBt, THF, 0°C → RT75–80>98%

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Methodology : Use spectroscopic techniques:

  • ¹H/¹³C NMR : Verify aromatic protons (δ 6.8–7.2 ppm for dimethoxyphenyl) and cyclohexyl CH₂ groups (δ 1.2–1.8 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for acetamide; triazolo-pyrazine C=N at ~1600 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 484.1820) .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Methodology : Screen against target enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) using:

  • Enzyme inhibition assays : Measure IC₅₀ values via fluorescence/colorimetric readouts .
  • Cell viability assays (e.g., MTT): Test cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized using Design of Experiments (DOE)?

  • Methodology : Apply DOE to evaluate factors like temperature, solvent polarity, and catalyst loading. For example:

  • Central Composite Design : Vary temperature (5–20°C), solvent (THF vs. DCM), and EDCI concentration (1.0–2.0 eq) to maximize yield .
  • Response Surface Modeling : Identify interactions between variables (e.g., higher EDCI improves yield in THF but not DCM) .

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Methodology : Perform comparative SAR analysis:

  • Structural Modifications : Compare substituents (e.g., cyclohexylsulfanyl vs. methylphenoxy) using docking studies to assess steric/electronic effects .
  • Data Table :
Substituent (R)IC₅₀ (μM) Kinase XLogP
Cyclohexylsulfanyl0.453.2
4-Methylphenoxy1.202.8
  • Hypothesis Testing : Lower IC₅₀ for cyclohexylsulfanyl may correlate with enhanced hydrophobic binding .

Q. What computational strategies predict binding modes and target selectivity?

  • Methodology :

  • Molecular Docking (AutoDock Vina): Simulate interactions with kinase ATP-binding pockets, prioritizing residues with hydrogen-bonding (e.g., hinge-region Glu/Lys) .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns; calculate binding free energy (MM/PBSA) .

Q. How to evaluate stability under physiological conditions (pH, temperature)?

  • Methodology :

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 h) and analyze degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests thermal stability) .

Q. What strategies elucidate structure-activity relationships (SAR) for analogs?

  • Methodology :

  • Fragment-Based Design : Replace dimethoxyphenyl with fluorophenyl or chlorophenyl groups to probe electronic effects .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., cyclohexylsulfanyl improves potency by ΔpIC₅₀ = 0.8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.